molecular formula C24H25ClFN3OS B2902702 4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide CAS No. 1321976-92-4

4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide

Cat. No.: B2902702
CAS No.: 1321976-92-4
M. Wt: 457.99
InChI Key: JRBZKEHANDZYFA-UHFFFAOYSA-N
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Description

4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with various functional groups, including a chloro group, a fluorophenyl group, a piperazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Key steps may include:

    Formation of the Piperazine Intermediate: This involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions.

    Synthesis of the Thiophene Intermediate: Thiophene derivatives are often synthesized through the reaction of thiophene with various reagents.

    Coupling Reactions: The piperazine and thiophene intermediates are coupled with a benzamide derivative under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide: shares structural similarities with other benzamide derivatives and piperazine-containing compounds.

    Other Compounds: Similar compounds include 4-chloro-N-{1-[4-(2-chlorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide and 4-chloro-N-{1-[4-(2-methylphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide.

Uniqueness

The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN3OS/c1-17(27-24(30)18-8-10-19(25)11-9-18)23(22-7-4-16-31-22)29-14-12-28(13-15-29)21-6-3-2-5-20(21)26/h2-11,16-17,23H,12-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBZKEHANDZYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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